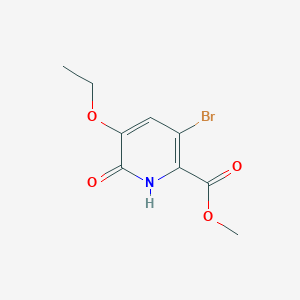

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C9H10BrNO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The esterification process involves the reaction of the brominated intermediate with methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

- Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1196959-77-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Before delving into biological activities, it is essential to understand the chemical profile of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO4 |

| Molecular Weight | 276.08 g/mol |

| Boiling Point | 398.6 ± 42.0 °C (Predicted) |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.30 ± 0.10 (Predicted) |

Antimicrobial Activity

Recent studies have demonstrated that methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine derivatives exhibit notable antimicrobial properties. The following findings summarize the antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition : It effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .

- Bactericidal Activity : The compound displayed bactericidal properties with minimum bactericidal concentrations (MBC) confirming its potential as an effective antibacterial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism of Action : Research indicates that methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). This was demonstrated in lipopolysaccharide (LPS)-induced RAW264.7 cells .

- NF-kB Pathway : The compound suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammation, by inhibiting the NF-kB signaling pathway .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Inhibition of Kinases : Studies have indicated that derivatives of this compound inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, with IC50 values around 1.46 μM .

- Cell Viability : The compound demonstrated reduced tumor growth rates in preclinical models, indicating its potential for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and increased antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment using zebrafish embryos, the compound's ability to reduce inflammation was assessed. Results showed a significant decrease in inflammatory markers without cytotoxic effects, suggesting a favorable safety profile for therapeutic applications.

Properties

Molecular Formula |

C9H10BrNO4 |

|---|---|

Molecular Weight |

276.08 g/mol |

IUPAC Name |

methyl 3-bromo-5-ethoxy-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO4/c1-3-15-6-4-5(10)7(9(13)14-2)11-8(6)12/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

KVZZTHRTURSVQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(NC1=O)C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.